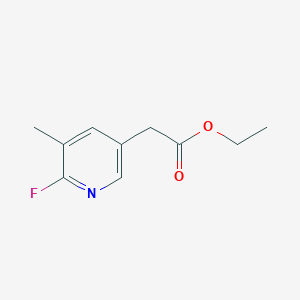
Btf-cho-BR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Btf-cho-BR typically involves the bromination of 5-(trifluoromethyl)benzaldehyde. One common method includes the reaction of 5-(trifluoromethyl)benzaldehyde with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Analyse Chemischer Reaktionen
Types of Reactions
Btf-cho-BR undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 2-Bromo-5-(trifluoromethyl)benzoic acid.
Reduction: 2-Bromo-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Btf-cho-BR has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: It is used in the development of fluorescent probes and imaging agents due to its ability to undergo specific chemical modifications.
Medicine: It is being investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which Btf-cho-BR exerts its effects depends on the specific application. In chemical reactions, the presence of the bromine and trifluoromethyl groups can influence the reactivity and selectivity of the compound. For example, the electron-withdrawing nature of the trifluoromethyl group can stabilize certain intermediates, making the compound more reactive towards nucleophilic substitution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-Bromo-5-(trifluoromethyl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
5-(Trifluoromethyl)benzaldehyde: Similar structure but without the bromine atom.
Uniqueness
Btf-cho-BR is unique due to the combination of the bromine atom and the trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and selectivity in certain reactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H2BrFN2OS |
|---|---|
Molekulargewicht |
261.07 g/mol |
IUPAC-Name |
4-bromo-5-fluoro-2,1,3-benzothiadiazole-7-carbaldehyde |
InChI |
InChI=1S/C7H2BrFN2OS/c8-5-4(9)1-3(2-12)6-7(5)11-13-10-6/h1-2H |
InChI-Schlüssel |
OYFRMDACERFVEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NSN=C2C(=C1F)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


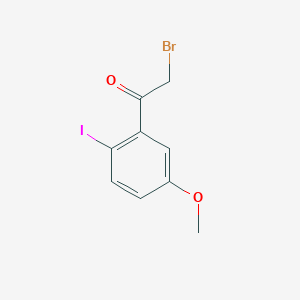
![N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B12957003.png)
![N-ethylspiro[3.4]octan-2-amine](/img/structure/B12957008.png)
![1',4-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B12957009.png)
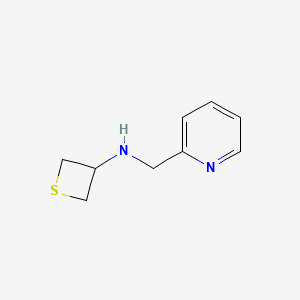

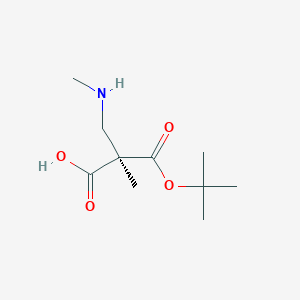

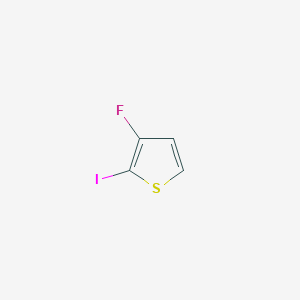
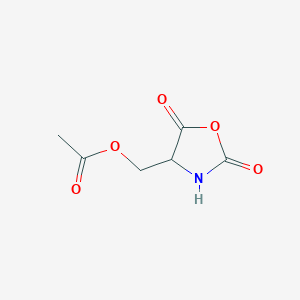

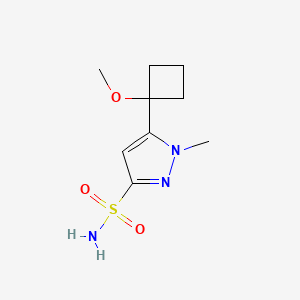
![Tert-butyl 2-oxospiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B12957072.png)
